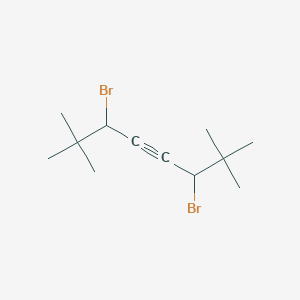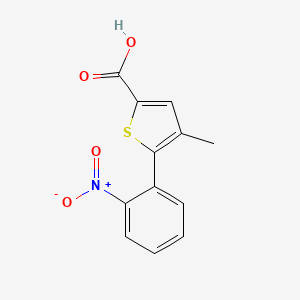![molecular formula C13H12F5NO B14536654 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol CAS No. 62189-79-1](/img/structure/B14536654.png)
3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluoroanilino)bicyclo[221]heptan-2-ol is a complex organic compound characterized by a bicyclic structure with a pentafluoroanilino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of pentafluoroaniline with a suitable bicyclo[2.2.1]heptan-2-ol derivative. The reaction conditions often include the use of a strong base to deprotonate the hydroxyl group, followed by nucleophilic substitution to attach the pentafluoroanilino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentafluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The pentafluoroanilino group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the pentafluoroanilino group.
2-Norbornanol: Another bicyclic alcohol with different substituents.
Camphor: A bicyclic ketone with distinct chemical properties.
Uniqueness
3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of the pentafluoroanilino group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable for applications requiring specific reactivity and binding characteristics.
Properties
CAS No. |
62189-79-1 |
|---|---|
Molecular Formula |
C13H12F5NO |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H12F5NO/c14-6-7(15)9(17)12(10(18)8(6)16)19-11-4-1-2-5(3-4)13(11)20/h4-5,11,13,19-20H,1-3H2 |
InChI Key |
DVFVTCSXGCWQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)

![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)




![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

amino}ethan-1-ol](/img/structure/B14536629.png)
![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)

![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)

